Home > Products > Screening Compounds P60492 > Ep300/CREBBP-IN-2
Ep300/CREBBP-IN-2 -

Ep300/CREBBP-IN-2

Catalog Number: EVT-15276253
CAS Number:
Molecular Formula: C26H27F3N4O4
Molecular Weight: 516.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ep300/CREBBP-IN-2 is a selective inhibitor targeting the acetyltransferase activities of the E1A-binding protein P300 and the CREB-binding protein. These proteins play crucial roles in gene regulation through histone acetylation, impacting various biological processes including transcriptional activation and chromatin remodeling. Mutations in EP300 and CREBBP are frequently associated with several hematological malignancies, making them significant targets for therapeutic intervention .

Source

The compound Ep300/CREBBP-IN-2 has been developed through chemical synthesis methods aimed at producing selective inhibitors for the acetyltransferase domains of EP300 and CREBBP. These inhibitors have been characterized for their biochemical properties and potential therapeutic applications in cancer treatment .

Classification

Ep300/CREBBP-IN-2 belongs to the class of small molecule inhibitors that target epigenetic regulators. Specifically, it inhibits the enzymatic activity of histone acetyltransferases, which are pivotal in modifying chromatin structure and regulating gene expression .

Synthesis Analysis

Methods

The synthesis of Ep300/CREBBP-IN-2 typically involves multi-step organic synthesis techniques. Initial steps may include the formation of key intermediates through standard reactions such as nucleophilic substitutions and coupling reactions. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to purify the final product.

Technical Details

The synthesis process often involves:

  • Starting Materials: Commonly used reagents include activated acyl chlorides and amines.
  • Reagents: Catalysts such as triethylamine or pyridine may be utilized to facilitate reactions.
  • Purification: The final compound is purified using HPLC, ensuring high purity necessary for biological testing.
Molecular Structure Analysis

Structure

Ep300/CREBBP-IN-2 has a complex molecular structure characterized by multiple functional groups that enhance its binding affinity to the acetyltransferase domains of EP300 and CREBBP. The precise three-dimensional conformation can be elucidated using X-ray crystallography or nuclear magnetic resonance spectroscopy.

Data

Key structural features include:

  • Molecular Formula: CxHyNzOw (specific values depend on the exact synthetic route).
  • Molecular Weight: Approximately 400 Da (varies based on substituents).
  • Binding Affinity: Demonstrated through biochemical assays, showing effective inhibition of acetylation at low nanomolar concentrations .
Chemical Reactions Analysis

Reactions

Ep300/CREBBP-IN-2 primarily functions by inhibiting the acetylation reaction catalyzed by EP300 and CREBBP. This reaction typically involves:

  1. Substrate Binding: The inhibitor competes with histone substrates for binding to the active site of the acetyltransferase.
  2. Acetylation Reaction: Inhibition leads to a decrease in acetylation levels on target lysine residues.

Technical Details

In vitro assays have shown that Ep300/CREBBP-IN-2 effectively reduces acetylation levels, confirmed by mass spectrometry and Western blotting techniques .

Mechanism of Action

Process

The mechanism by which Ep300/CREBBP-IN-2 exerts its effects involves:

  1. Competitive Inhibition: The compound binds to the active site of EP300 and CREBBP, preventing substrate access.
  2. Altered Gene Expression: Reduced acetylation leads to changes in chromatin structure, ultimately affecting gene transcription profiles associated with cancer progression.

Data

Functional assays indicate that treatment with Ep300/CREBBP-IN-2 results in reduced proliferation of cancer cell lines harboring mutations in EP300 or CREBBP, highlighting its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to electrophilic centers present in its structure.

Relevant Data or Analyses

Characterization techniques such as infrared spectroscopy and nuclear magnetic resonance provide insight into functional groups and molecular interactions .

Applications

Scientific Uses

Ep300/CREBBP-IN-2 is primarily researched for its potential applications in treating hematological malignancies where EP300 and CREBBP mutations play a critical role. Its ability to modulate gene expression through targeted inhibition makes it a promising candidate for further development as an anti-cancer therapeutic agent.

Introduction to Ep300/CREBBP-IN-2 in Targeted Cancer Therapy

Role of CREBBP/EP300 in Oncogenic Transcription and Epigenetic Regulation

CREBBP (CREB-binding protein) and EP300 (E1A-binding protein p300) are homologous histone acetyltransferases (HATs) that function as master regulators of lysine acetylation, governing chromatin remodeling and transcriptional activation. These multidomain proteins catalyze acetylation of histone H3 at lysines 18 (H3K18ac) and 27 (H3K27ac), epigenetic marks enriched at active enhancers and promoters that facilitate oncogene expression [2] [8]. In hematological malignancies, recurrent mutations in CREBBP/EP300 (particularly within HAT domains) disrupt normal acetylation patterns, leading to:

  • Transcriptional dysregulation: Impaired acetylation of B-cell lineage transcription factors (e.g., BCL6, p53) promotes lymphomagenesis by altering differentiation and survival pathways [2] [4].
  • Enhanced chromatin accessibility: ATAC-seq analyses in MLL-rearranged AML reveal EP300/CREBBP-dependent open chromatin landscapes at oncogenic loci (e.g., HOXA cluster), enabling binding of leukemogenic transcription factors like MYB and RUNX1 [7].
  • Immune evasion: EP300 directly acetylates and stabilizes PD-L1 mRNA, while its inhibition reduces surface CD30 and PD-L1 expression in lymphoma models, indicating immunomodulatory roles [4] [7].

Table 1: CREBBP/EP300-Dependent Oncogenic Pathways in Cancer

Biological ProcessTarget Genes/ProteinsFunctional Outcome
Cell cycle progressionE2F1, CDK4, RBG1/S transition promotion via E2F activation
Stemness maintenanceHOXA9, MEIS1, MYCSelf-renewal in leukemia stem cells
Immune checkpoint regulationPD-L1, CD30Tumor immune escape

Rationale for Dual Inhibition of CREBBP/EP300 in Hematological and Solid Tumors

The structural and functional redundancy between CREBBP and EP300 necessitates dual targeting due to:

  • Synthetic lethality: Haploinsufficiency from monoallelic mutations in lymphoid malignancies creates dependency on the paralog. CRISPR screens confirm that CREBBP-mutant lymphoma cells exhibit heightened vulnerability to EP300 ablation [4] [8].
  • Complementary oncogenic functions: Although overlapping, each paralog has unique substrates. EP300 predominantly regulates MYC/IRF4 networks in ALCL and Hodgkin lymphoma, while CREBBP modulates B-cell receptor signaling in DLBCL [4] [10].
  • Therapeutic resistance avoidance: Selective inhibition of one paralog permits compensatory activity by the other. Dual targeting overcomes this in MLL-rearranged AML, where combined knockout suppresses proliferation 3.5-fold more effectively than single knockout [7].
  • Broad applicability: Beyond hematologic cancers, solid tumors (e.g., prostate cancer) rely on EP300/CREBBP for androgen receptor coactivation, with dual inhibitors showing nanomolar efficacy in xenograft models [10].

Table 2: Tumor-Specific Vulnerabilities to EP300/CREBBP Inhibition

Tumor TypeGenetic ContextKey Dependencies
Diffuse large B-cell lymphoma (DLBCL)CREBBPmut/EP300WTIRF4, BCL6 signaling
MLL-rearranged AMLMLL fusionsHOXA9/MEIS1 expression
Anaplastic large cell lymphoma (ALCL)NPM-ALK fusionMYC, CD30, PD-L1

Emergence of Ep300/CREBBP-IN-2 as a Novel Acetyltransferase Inhibitor

Ep300/CREBBP-IN-2 (Example 73; CAS 2259641-59-1) is a potent, orally bioavailable small-molecule inhibitor that targets the catalytic HAT domains of both EP300 (IC50 = 0.052 μM) and CREBBP (IC50 = 0.148 μM) [1]. Its design leverages structural insights into the EP300/CREBBP acetyl-CoA binding pocket, enabling:

  • High biochemical potency: At physiological acetyl-CoA concentrations (5–15 μM), Ep300/CREBBP-IN-2 achieves >50-fold greater inhibitory activity (IC50 = 0.070 μM for intracellular H3K27Ac) compared to early-generation inhibitors like C646 [1] [6].
  • Transcriptional disruption: In LK2 and TE-8 cancer cells, treatment (38 nM–10 μM) reduces viability (GI50 ≈ 610–619 μM) by downregulating oncogenes (MYC, IRF4) and immunomodulators (PD-L1, IL10) via H3K27Ac depletion at super-enhancers [1] [4].
  • In vivo efficacy: Oral administration (2 mg/kg twice daily for 9 days) suppresses tumor growth by 65% in TE-8 xenograft models by blocking cell cycle progression (G0/G1 arrest) and inducing differentiation [1] [7].
  • Advantages over domain-specific inhibitors: Unlike bromodomain inhibitors (e.g., CBP30), Ep300/CREBBP-IN-2’s HAT inhibition simultaneously disrupts enzymatic activity and chromatin reader functions, amplifying anti-tumor effects [6] [9].

Table 3: Comparative Profile of EP300/CREBBP Inhibitors

InhibitorTargetEP300 IC50 (μM)CREBBP IC50 (μM)Cellular H3K27Ac Inhibition
Ep300/CREBBP-IN-2HAT domain0.0520.1480.070 μM
A-485HAT domain0.0440.0981.3 μM*
CPI-1612HAT domain0.0110.0320.025 μM
CBP30Bromodomain0.9231.12>5 μM

*At physiological acetyl-CoA (5 μM) [6]

Concluding Remarks

Ep300/CREBBP-IN-2 exemplifies the therapeutic potential of dual EP300/CREBBP inhibition, with mechanistic advantages over selective domain inhibitors. Its ability to suppress oncogenic transcription by modulating both enzymatic and epigenetic functions positions it as a promising candidate for tumors dependent on CREBBP/EP300-mediated acetylation. Future studies should explore synergy with BET inhibitors or immune checkpoint blockers to leverage transcriptional and immunomodulatory effects.

Properties

Product Name

Ep300/CREBBP-IN-2

IUPAC Name

(2R,4R)-1-[4,4-difluoro-1-(4-methoxyphenyl)cyclohexanecarbonyl]-4-fluoro-N-(2-oxo-1,3-dihydropyrrolo[3,2-b]pyridin-5-yl)pyrrolidine-2-carboxamide

Molecular Formula

C26H27F3N4O4

Molecular Weight

516.5 g/mol

InChI

InChI=1S/C26H27F3N4O4/c1-37-17-4-2-15(3-5-17)25(8-10-26(28,29)11-9-25)24(36)33-14-16(27)12-20(33)23(35)32-21-7-6-18-19(30-21)13-22(34)31-18/h2-7,16,20H,8-14H2,1H3,(H,31,34)(H,30,32,35)/t16-,20-/m1/s1

InChI Key

CVCCDDXWAXREGK-OXQOHEQNSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCC(CC2)(F)F)C(=O)N3CC(CC3C(=O)NC4=NC5=C(C=C4)NC(=O)C5)F

Isomeric SMILES

COC1=CC=C(C=C1)C2(CCC(CC2)(F)F)C(=O)N3C[C@@H](C[C@@H]3C(=O)NC4=NC5=C(C=C4)NC(=O)C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.